molecular formula C11H8BrF2NO2 B1486198 Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate CAS No. 1805594-48-2

Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate

Cat. No.: B1486198
CAS No.: 1805594-48-2
M. Wt: 304.09 g/mol
InChI Key: OIHKGMBFHWXCBA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate: is a complex organic compound characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a phenyl ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate typically involves multiple steps, starting with the bromination of a suitable precursor followed by cyano and difluoromethyl group introductions. Common synthetic routes include:

  • Halogenation: Bromination of the phenyl ring using bromine in the presence of a catalyst.

  • Nitrilation: Introduction of the cyano group through reactions with cyanating agents.

  • Difluoromethylation: Addition of the difluoromethyl group using reagents like difluorocarbene.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors, controlled temperature, and pressure conditions, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the cyano group to carboxylic acids or amides.

  • Reduction: Reduction of the cyano group to primary amines.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like sodium azide for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or amides.

  • Reduction: Production of primary amines.

  • Substitution: Generation of various substituted phenyl compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of difluoromethyl groups with biological targets. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate exerts its effects involves its interaction with molecular targets and pathways. The cyano and difluoromethyl groups play crucial roles in binding to enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

  • Methyl 4-bromo-3-fluorobenzoate: Similar in structure but lacks the cyano and difluoromethyl groups.

  • Methyl 4-bromo-3-cyanobenzoate: Similar but without the difluoromethyl group.

Uniqueness: Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate stands out due to the presence of both cyano and difluoromethyl groups, which impart unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

methyl 2-[4-bromo-3-cyano-5-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-6-2-7(5-15)10(12)8(3-6)11(13)14/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHKGMBFHWXCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)C(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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